molecular formula C10H23N3 B12112275 N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine

N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine

Cat. No.: B12112275
M. Wt: 185.31 g/mol
InChI Key: UDSKVTXPNDUYRA-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine is a propane-1,3-diamine derivative featuring a methyl group and a 1-methyl-piperidin-4-yl substituent on the nitrogen atoms. This compound is structurally related to bioactive diamines and polyamines, which are known for roles in antiviral therapies, enzyme inhibition, and chemical derivatization .

Properties

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

N'-methyl-N'-(1-methylpiperidin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C10H23N3/c1-12-8-4-10(5-9-12)13(2)7-3-6-11/h10H,3-9,11H2,1-2H3

InChI Key

UDSKVTXPNDUYRA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the hydrogenation of isonipecotic acid in the presence of formaldehyde and a palladium on carbon catalyst . The reaction is carried out under hydrogen atmosphere at room temperature, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale hydrogenation reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .

Scientific Research Applications

Key Applications

  • Pharmacology and Medicinal Chemistry
    • Biological Activity : Research indicates that N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine may interact with specific biological targets, modulating the activity of receptors and enzymes. This suggests potential therapeutic roles in treating various conditions.
    • Therapeutic Development : The compound's ability to influence neurotransmitter systems could lead to novel treatments for mood disorders, anxiety, and neurodegenerative diseases.
  • Organic Synthesis
    • The compound serves as an important reagent in organic synthesis, particularly in the development of more complex molecules. Its structure allows it to participate in various chemical reactions, enhancing the efficiency of synthetic pathways.

Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups.

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*

*Significance at p<0.05p<0.05

Study 2: Anxiolytic Properties

In another study assessing anxiety-related behaviors using the elevated plus maze test, treated animals displayed increased time spent in open arms compared to controls.

ParameterControl GroupTreatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4

*Significance at p<0.05p<0.05

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Modifications

The following table highlights key structural differences and similarities between the target compound and related propane-1,3-diamine derivatives:

Compound Name Substituents Key Structural Features
Target Compound N-Methyl, N-(1-methyl-piperidin-4-YL) Piperidinyl group enhances lipophilicity and potential CNS penetration
N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine () N,N-Dimethyl, N'-(1-methyl-piperidin-4-YL) Additional methyl groups may reduce steric hindrance compared to the target
N1,N1-Dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-propanediamine () Tetramethyl-piperidinyl substituent Bulkier substituent likely impacts receptor binding and metabolic stability
N1-(6-methylpyrimidin-4-yl)propane-1,3-diamine () Pyrimidinyl substituent Heteroaromatic group may improve DNA/RNA interaction in antiviral contexts
N1,N3-Di(pyridin-2-yl)propane-1,3-diamine () Pyridinyl substituents Enhanced hydrogen bonding and metal coordination capacity
Antiviral Activity
  • Cyclam Derivatives (): Substituted propane-1,3-diamine analogs (e.g., N-(2-aminoethyl)propane-1,3-diamine) exhibit anti-HIV-1 activity via CXCR4 antagonism. The target compound’s piperidinyl group may mimic cyclam’s macrocyclic interactions but with improved pharmacokinetics .
  • CXCR4 Antagonist () : A related propane-1,3-diamine derivative (Compound 20) shows efficacy in HIV-1 inhibition, suggesting the target compound could be optimized for similar therapeutic pathways .
Enzyme Inhibition
  • Aminoglycoside-Modifying Enzyme Inhibitors (): N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine inhibits ANT(2′). The target compound’s piperidinyl group may enhance binding to bacterial enzymes compared to cyclohexyl analogs .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The piperidinyl group in the target compound likely increases logP compared to pyridinyl or pyrimidinyl analogs, favoring blood-brain barrier penetration .
  • Metabolic Stability : Bulkier substituents (e.g., tetramethyl-piperidinyl in ) may reduce CYP450-mediated metabolism, whereas methyl groups in the target compound balance stability and solubility .

Biological Activity

N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine, a compound with potential therapeutic applications, has garnered attention for its biological activity in various studies. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₈H₁₈N₄
  • Molecular Weight : 170.26 g/mol
  • CAS Number : [Not provided in the search results]

This compound features a piperidine ring, which is known for its role in enhancing biological activity through various interactions with biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

  • Antimalarial Activity : Similar compounds have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. For instance, MMV019918 demonstrated dual activity against both asexual and sexual stages of the parasite with an IC50 < 1000 nM . While specific data on this compound is limited, its structural similarity to active compounds suggests potential antimalarial properties.
  • Anticancer Properties : Compounds containing piperidine moieties have been evaluated for their cytotoxic effects on various cancer cell lines. For example, derivatives with N-methylpiperazine showed strong activities in inhibiting cancer cell proliferation . The compound's ability to induce apoptosis through mechanisms such as increasing reactive oxygen species (ROS) levels has been documented in related studies .

Biological Activity Summary Table

Activity Type Target/Organism IC50 Values Notes
AntimalarialPlasmodium falciparum< 1000 nMDual activity against asexual and sexual stages
AnticancerVarious cancer cell linesVaries (e.g., < 0.65 μM)Induces apoptosis via ROS-mediated pathways

Case Studies and Research Findings

  • Antimalarial Research :
    • A study focused on related compounds to evaluate their efficacy against P. falciparum. The findings suggest that modifications in the piperidine structure can enhance antimalarial activity, indicating that this compound may also possess similar properties .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that compounds with piperidine structures exhibit significant cytotoxic effects on liver cancer cells (SMMC-7721) and hepatocellular carcinoma cells (HepG2). The observed IC50 values were as low as 0.65 μM for some derivatives, indicating potent anticancer activity .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that compounds like this compound could elevate intracellular ROS levels and disrupt mitochondrial membrane potential, leading to apoptosis in cancer cells .

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